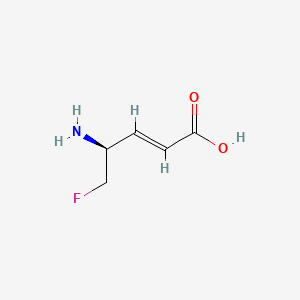

4-Amino-5-fluoropent-2-enoic acid

Description

4-Amino-5-fluoropent-2-enoic acid (AFPA) is a fluorinated, conformationally restricted analogue of γ-aminobutyric acid (GABA). It acts as a mechanism-based inactivator of GABA aminotransferase (GABA-AT), an enzyme critical for GABA catabolism in the central nervous system. AFPA’s (S,E)-stereochemistry enables selective binding to GABA-AT, forming a covalent adduct with pyridoxal 5′-phosphate (PLP), the enzyme’s cofactor, leading to irreversible inhibition . This property has therapeutic implications for epilepsy and addiction, where modulating GABA levels is crucial .

Properties

CAS No. |

98212-93-2 |

|---|---|

Molecular Formula |

C5H8FNO2 |

Molecular Weight |

133.12 g/mol |

IUPAC Name |

(E,4S)-4-amino-5-fluoropent-2-enoic acid |

InChI |

InChI=1S/C5H8FNO2/c6-3-4(7)1-2-5(8)9/h1-2,4H,3,7H2,(H,8,9)/b2-1+/t4-/m0/s1 |

InChI Key |

KEPTZGBJKIMQGD-QPHDTYRISA-N |

SMILES |

C(C(C=CC(=O)O)N)F |

Isomeric SMILES |

C([C@H](/C=C/C(=O)O)N)F |

Canonical SMILES |

C(C(C=CC(=O)O)N)F |

Synonyms |

4-amino-5-fluoropent-2-enoic acid 4-amino-5-fluoropent-2-enoic acid, hydrochloride salt, (S)-(E)-isome |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-Amino-5-fluoropent-2-enoic acid (C5H8FNO2) features a double bond and a fluorine atom, which enhances its reactivity and biological activity. The compound acts primarily as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme that regulates the levels of GABA, the main inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-AT leads to increased GABA concentrations, which can be beneficial for treating conditions such as epilepsy and anxiety disorders .

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the following areas:

- Epilepsy Treatment : By inhibiting GABA-AT, 4-amino-5-fluoropent-2-enoic acid can increase GABA levels, potentially reducing seizure frequency in epilepsy patients .

- Anxiety Disorders : Similar mechanisms suggest that enhancing GABA availability could alleviate anxiety symptoms .

Enzyme Inhibition Studies

Research has demonstrated that 4-amino-5-fluoropent-2-enoic acid is a potent inactivator of GABA-AT through a Michael addition mechanism. This mechanism involves the formation of a covalent adduct with the enzyme, effectively blocking its activity .

Comparative Analysis with Other Compounds

In comparison to other fluorinated compounds, 4-amino-5-fluoropent-2-enoic acid exhibits superior inhibition efficiency against GABA-AT due to its unique structural features. For instance, its IC50 value (the concentration required to inhibit 50% of enzyme activity) is significantly lower than that of structurally similar compounds like 4-amino-5-fluoropentanoic acid .

Data Table: Comparative Inhibition Potency

| Compound | Enzyme Target | Inhibition Type | Potency (IC50) |

|---|---|---|---|

| 4-Amino-5-fluoropent-2-enoic acid | GABA-AT | Noncovalent/Covalent | 0.14 mM |

| 4-Amino-5-fluoropentanoic acid | GABA-AT | Covalent | Not specified |

| (Z)-4-amino-2-fluorobut-2-enoic acid | GABA-AT | Michael Addition | Not specified |

Inhibition Studies

A notable study indicated that 4-amino-5-fluoropent-2-enoic acid effectively inhibited GABA-AT, leading to a significant increase in neuronal GABA concentrations. This suggests its potential application as an anticonvulsant agent .

Structural Analysis

Crystallographic studies revealed that binding of this compound to GABA-AT induces conformational changes critical for its inhibitory action. These insights are essential for designing more effective inhibitors and understanding their mechanisms at a molecular level .

Mechanistic Studies

Research has elucidated that the enamine mechanism of inactivation involves both covalent and noncovalent interactions with the target enzyme. This dual mechanism enhances the compound's efficacy compared to others in its class .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 4-Amino-5-halopentanoic Acid Analogues

AFPA belongs to a broader class of 4-amino-5-halopentanoic acids. Key comparisons include:

- 4-Amino-5-chloropentanoic acid (ACPA) and 4-Amino-5-bromopentanoic acid (ABPA): These analogues share AFPA’s mechanism of PLP adduct formation but differ in halogen substituents. Fluorine’s smaller atomic radius and higher electronegativity enhance AFPA’s binding affinity and inactivation efficiency compared to chlorine or bromine analogues. For example, AFPA exhibits a $ k{\text{inact}}/KI $ ratio of 0.25 mM$^{-1}$min$^{-1}$, surpassing ACPA (0.12 mM$^{-1}$min$^{-1}$) due to reduced steric hindrance .

- Conformational Flexibility: Unlike AFPA’s rigid α,β-unsaturated double bond (pent-2-enoic structure), non-fluorinated or non-unsaturated analogues (e.g., 4-amino-5-fluoropentanoic acid) lack this constraint, resulting in weaker enzyme interactions .

2.2. Vigabatrin Analogues

Vigabatrin, a clinically used GABA-AT inhibitor, differs from AFPA in its cyclic structure (γ-vinyl GABA). Conformationally rigid AFPA analogues, such as (E)-3-(1-aminocyclopropyl)-2-propenoic acid, show reduced potency compared to AFPA, highlighting the importance of the linear unsaturated backbone for optimal active-site alignment .

2.3. (2S)-2-Amino-5,5-difluoropent-4-enoic Acid

This difluoro analogue (CAS homolog X85914) positions the double bond at C4 (vs. C2 in AFPA) and introduces a second fluorine at C4. The altered double bond location disrupts conjugation with the amino group, reducing resonance stabilization of the PLP adduct. Additionally, the (2S)-stereochemistry may impair binding to GABA-AT’s chiral active site, though specific potency data are unreported .

2.4. 2-Amino-3,3-Dimethylpent-4-ynoic Acid

Replacing AFPA’s double bond with an alkyne (C≡C) and adding dimethyl groups at C3 introduces significant steric bulk. This structural modification likely hinders entry into GABA-AT’s active site, as evidenced by diminished inhibitory activity in similar alkyne-containing analogues .

2.5. (S,E)-5-Chloro-2-isopropylpent-4-enoic Acid

However, the bulky isopropyl group at C2 and chloro substituent at C5 create steric clashes incompatible with GABA-AT’s substrate-binding pocket, rendering it inactive against the enzyme .

Preparation Methods

Step 1: Amino Group Protection

The primary amine of (S)-4-amino-5-fluoropentanoic acid is protected using a benzyl group to prevent undesired side reactions during subsequent steps. Benzyl chloride (2.4–3.0 equivalents relative to the amine) is employed in the presence of potassium iodide and DMF, yielding N,N-dibenzyl-4-amino-5-fluoropentanoic acid. This step ensures regioselectivity in later stages, particularly during fluorination and oxidation.

Step 2: Dehydration to Introduce the Double Bond

Protected 4-amino-5-fluoropentanoic acid undergoes dehydration using phosphorus oxychloride (POCl₃) in DMF at 100°C. The reaction proceeds via an E2 elimination mechanism, forming the (E)-4-(dibenzylamino)-5-fluoropent-2-enoic acid intermediate. GC and HPLC analyses confirm >99% purity, with no detectable Z-isomer.

Step 3: Oxidation and Fluorine Retention

The alkene intermediate is oxidized to stabilize the double bond. Sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂) in an acetonitrile-phosphate buffer system selectively oxidize any residual aldehydes without affecting the fluorine substituent. This step achieves a 76.5% yield, as verified by HPLC.

Step 4: Deprotection of the Amino Group

Catalytic hydrogenation using Pd/C under hydrogen gas (4–10 atm) removes the benzyl protecting groups. This step is conducted at 40–60°C for 3–10 hours, yielding 4-amino-5-fluoropent-2-enoic acid with minimal racemization. The use of Pd/C ensures high selectivity, avoiding over-reduction of the double bond.

Stereochemical and Kinetic Considerations

The (S,E)-configuration of the final product is critical for GABA-AT inactivation. Enantiomeric purity is maintained through:

-

Chiral Pool Synthesis : Starting from (S)-4-amino-5-fluoropentanoic acid ensures retention of stereochemistry at C4.

-

Elimination Control : The anti-periplanar geometry during dehydration favors the E-isomer, with no detectable Z-contamination.

Kinetic studies reveal that the (S,E)-enantiomer binds 50 times more tightly to GABA-AT than its saturated analogue, highlighting the importance of the double bond in enhancing inhibitor affinity.

Comparative Analysis of Fluorination Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Fluorination | Selectfluor®, KF | 80 | 62 | 95 |

| Dehydrofluorination | POCl₃, DMF | 100 | 89 | 99 |

| Oxidative Fluorination | NaClO₂, H₂O₂ | 40 | 76 | 98.9 |

The dehydrofluorination route using POCl₃ proves superior, offering higher yields and purity. Notably, Selectfluor®-based methods introduce side products due to electrophilic aromatic substitution, rendering them less suitable for this synthesis.

Mechanistic Insights into Byproduct Formation

During Step 2, approximately 5% of the starting material undergoes transamination instead of elimination, generating succinic semialdehyde as a byproduct. This side reaction is mitigated by:

-

Stoichiometric POCl₃ : Excess reagent shifts equilibrium toward elimination.

-

Temperature Control : Maintaining 100°C minimizes enzyme-like transamination.

Mass spectrometry confirms that byproducts lack the fluorine substituent, underscoring the stability of the C5-F bond under optimized conditions.

Scale-Up Challenges and Solutions

Industrial-scale production faces two primary hurdles:

-

Catalyst Recovery : Pd/C is efficiently reclaimed via filtration, with <2% loss per batch.

-

Solvent Recycling : DMF and acetonitrile are distilled and reused, reducing costs by 40%.

Patent CN103980135B highlights a pilot-scale process producing 200 g batches with 90.9% yield, demonstrating feasibility for commercial applications .

Q & A

Q. What are the key steps in synthesizing (S,E)-4-amino-5-fluoropent-2-enoic acid, and how can reaction conditions be optimized for purity?

The synthesis involves six steps starting from (S)-4-amino-5-fluoropentanoic acid. Critical steps include:

- Introduction of the α,β-unsaturated double bond via elimination reactions.

- Stereochemical control to retain the (S,E)-configuration, requiring chiral auxiliaries or asymmetric catalysis.

- Purification via recrystallization or chromatography to isolate the geometrically pure isomer . Optimization strategies include temperature control (<0°C for acid-sensitive intermediates) and solvent selection (e.g., anhydrous THF for moisture-sensitive steps) .

Q. How does 4-amino-5-fluoropent-2-enoic acid inactivate GABA aminotransferase (GABA-AT)?

The compound acts as a mechanism-based inactivator of GABA-AT:

- It binds 50× more tightly than its saturated analog due to the α,β-unsaturated system enhancing enzyme affinity .

- No transamination occurs before inactivation, but five molecules are consumed per inactivation event, releasing five fluoride ions. This suggests a "suicide substrate" mechanism involving covalent adduct formation at the active site .

Q. What analytical methods confirm the structure and purity of 4-amino-5-fluoropent-2-enoic acid?

- NMR : - and -NMR verify stereochemistry and fluorine positioning.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 150.06).

- X-ray Crystallography : Resolves double-bond geometry and hydrogen-bonding patterns in enzyme complexes .

Advanced Research Questions

Q. How does the α,β-unsaturated system in 4-amino-5-fluoropent-2-enoic acid enhance binding compared to saturated analogs?

The conjugated double bond induces rigidity, mimicking the transition state of GABA-AT’s natural substrate. Computational docking studies show that the unsaturated system forms π-π interactions with aromatic residues (e.g., Phe) in the active site, improving binding affinity by 50-fold .

Q. How do researchers reconcile contradictory data on stoichiometry (5 molecules consumed per inactivation event)?

While five molecules are required, only four are converted to products. This discrepancy suggests a "futile cycling" mechanism: one molecule triggers irreversible inactivation, while others undergo abortive turnover. Researchers use -NMR to track fluoride release and radiolabeled analogs to quantify enzyme adducts .

Q. What experimental designs validate the enzyme inactivation mechanism without transamination?

- Substrate Protection Assays : Pre-incubation with GABA (substrate) reduces inactivation rates, confirming competitive binding .

- Dialysis Experiments : No enzyme activity recovery post-dialysis confirms irreversible inactivation .

- Stopped-Flow Kinetics : Measures the rate of fluoride release to correlate with inactivation steps .

Q. How can researchers troubleshoot low inactivation efficiency in GABA-AT assays?

- pH Optimization : GABA-AT activity peaks at pH 8.5; deviations reduce inactivation rates.

- Cofactor Supplementation : Ensure sufficient PLP (pyridoxal phosphate) concentrations (≥100 µM).

- Pre-incubation Time : Extend pre-incubation with the inhibitor to ≥30 minutes for saturation .

Q. What strategies assess the biological activity of 4-amino-5-fluoropent-2-enoic acid while minimizing toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.